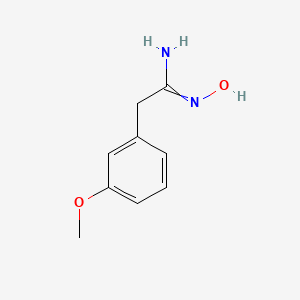

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

Description

N'-Hydroxy-2-(3-methoxyphenyl)ethanimidamide is an amidoxime derivative characterized by a 3-methoxyphenyl substituent attached to an ethanimidamide backbone. Amidoximes are known for diverse applications, including antimicrobial, anticancer, and metal-chelating activities, often modulated by substituent variations .

Properties

IUPAC Name |

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIHEYWYAMPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide serves as a versatile building block in organic synthesis. Its functional groups allow for modifications that lead to more complex molecules, making it valuable in drug development and materials science.

Biological Research

The compound's structure suggests potential interactions with enzymes, indicating its role as an enzyme inhibitor. This property is particularly relevant in the study of biochemical pathways and disease mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes and cancer progression, making it a candidate for therapeutic applications.

- Antioxidant Properties : As a derivative of 2-methoxyphenols, it exhibits antioxidant activity, which is crucial in preventing oxidative stress-related conditions.

Pharmaceutical Applications

This compound is being investigated for its potential use in pharmaceuticals:

- Drug Development : Its biological activities make it a candidate for developing new drugs targeting enzyme dysregulation linked to various diseases.

- Quality Control Testing : The compound can be utilized in pharmaceutical testing procedures, including bioavailability studies and stability testing.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Chemistry | Building block for complex molecule synthesis | Facilitates the creation of N-substituted amidoximes under mild conditions. |

| Biological Research | Potential enzyme inhibitor | May reduce inflammation and slow cancer cell growth. |

| Pharmaceutical Sciences | Used in drug development and testing | Promising results in antioxidant activity; potential therapeutic uses. |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of this compound using assays like DPPH and ABTS. Results indicated significant radical scavenging activity, supporting its use in formulations aimed at oxidative stress-related diseases.

Case Study 2: Enzyme Inhibition

Research on the compound's interaction with specific enzymes demonstrated its potential as an anti-inflammatory agent. The inhibition of cyclooxygenase (COX) enzymes was observed, indicating a mechanism through which it could exert therapeutic effects against inflammatory diseases.

Mechanism of Action

The mechanism by which N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide exerts its effects involves the interaction with specific molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their catalytic activity. The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects: 3-Methoxy vs. 4-Methoxy Derivatives

N’-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (Compound 13)

- Structure : Differs in the methoxy group position (para vs. meta).

- Properties :

- Synthesis : Yielded 88% via reaction of the corresponding nitrile with hydroxylamine .

Key Insight : The para-methoxy analog exhibits a higher melting point compared to thiophene or pyridine analogs (see Table 1), suggesting enhanced crystallinity due to symmetrical substitution.

Substituent Electronic Effects: Electron-Withdrawing vs. Electron-Donating Groups

Chlorophenyl and Nitrophenyl Derivatives

- 2-(4-Chlorophenyl)-N′-hydroxyethanimidamide (Compound 18): Yield: 58% .

N′-Hydroxy-2-(4-nitrophenyl)ethanimidamide (Compound 24) :

Ethoxy-Methoxyphenyl Derivatives

Heteroaromatic Ring Substitutions

Thiophene Analogs

- N'-Hydroxy-2-(2-thienyl)ethanimidamide: Melting point: 68–74°C . Solubility: Likely higher in organic solvents due to the non-polar thiophene ring. Application: Used in metal coordination chemistry for synthesizing vic-dioxime complexes .

Pyridine Analogs

- N′-Hydroxy-2-(3-pyridinyl)ethanimidamide: Substituent: Pyridine introduces basicity and hydrogen-bonding capability. Potential Use: Versatile ligand for transition metal complexes .

Functional Group Modifications

Thioether and Sulfonyl Derivatives

- N'-hydroxy-2-((3-methoxyphenyl)thio)ethanimidamide hydrochloride :

Methylthio Derivatives

Table 1. Comparison of Selected Amidoxime Derivatives

Structure-Activity Relationships (SAR)

- Positional Isomerism : Para-substituted methoxy derivatives (e.g., Compound 13) exhibit higher melting points than meta-substituted analogs, likely due to improved crystal packing .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilic reactivity but may reduce solubility. Electron-donating groups (e.g., methoxy) improve solubility and bioavailability .

- Heteroaromatic Rings : Thiophene and pyridine substituents alter electronic properties and metal-binding capabilities, expanding applications in coordination chemistry .

Biological Activity

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following properties:

- Molecular Formula : CHNO

- Molecular Weight : 210.23 g/mol

- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH), and Imidamide group

The presence of hydroxyl and methoxy groups enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Anticancer Properties : Evidence suggests that it may slow the growth of cancer cells through enzyme inhibition.

The following table summarizes the biological activities observed in related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N'-hydroxy-2-[(4-methoxyphenyl)methoxy]ethanimidamide | Methoxy group at 4-position | Potential anti-inflammatory effects |

| N'-hydroxy-2-[(2-methoxyphenyl)methoxy]ethanimidamide | Methoxy group at 2-position | Limited biological activity |

| N'-hydroxy-2-[(3-ethoxyphenyl)methoxy]ethanimidamide | Ethoxy instead of methoxy | Antimicrobial properties |

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes. The hydroxyl group can form hydrogen bonds with active sites, while the methoxyphenyl group can interact with hydrophobic pockets, enhancing binding affinity. This dual interaction potentially modulates various biochemical pathways, leading to observed anti-inflammatory and anticancer effects.

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Anticancer Activity :

- Enzyme Inhibition Studies :

Future Directions

Given the preliminary findings on the biological activity of this compound, further research is warranted. Future studies should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : To elucidate specific pathways influenced by this compound.

- Clinical Trials : To assess safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.